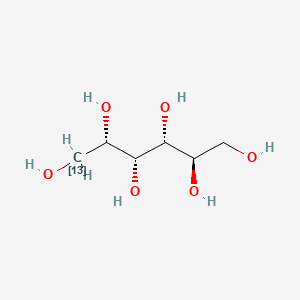
Vanillic Acid-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanillic Acid-13C6 is a 13C-isotope labeled version of vanillic acid, a natural organic acid found in vanilla. The chemical formula of this compound is C8H7(13COOH)3, and it appears as a white crystalline solid with a weak aroma at room temperature. It is primarily used in isotope tracing experiments in research and analysis .
Métodos De Preparación
Vanillic Acid-13C6 can be synthesized through several methods. One common synthetic route involves the initial synthesis of benzoic acid containing the 13C isotope. This benzoic acid is then reacted with 3-methoxyphenol through esterification to produce this compound . Another method involves the oxidation of vanillin using silver oxide, which yields vanillic acid . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Vanillic Acid-13C6 undergoes various chemical reactions, including:
Oxidation: Vanillic acid can be oxidized to produce vanillin, a valuable flavoring agent.
Reduction: Reduction of vanillic acid can yield vanillyl alcohol.
Substitution: Vanillic acid can undergo substitution reactions, particularly involving the hydroxyl and methoxy groups.
Common reagents used in these reactions include oxidizing agents like silver oxide and reducing agents like sodium borohydride. The major products formed from these reactions include vanillin and vanillyl alcohol .
Aplicaciones Científicas De Investigación
Vanillic Acid-13C6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways involving vanillic acid.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the food industry as a flavoring agent and in the production of vanillin
Mecanismo De Acción
Vanillic Acid-13C6 exerts its effects through various molecular targets and pathways. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in inflammation and immune responses. Additionally, vanillic acid inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Vanillic Acid-13C6 is unique due to its 13C-isotope labeling, which makes it particularly useful for tracing experiments. Similar compounds include:
Vanillic Acid: The non-labeled version, commonly found in edible plants and fruits.
Ferulic Acid: Another phenolic acid with similar antioxidant properties.
Caffeic Acid: A related compound with similar anti-inflammatory and antimicrobial activities
This compound stands out due to its specific application in isotope tracing, providing valuable insights into chemical and biological processes.
Propiedades
Número CAS |
201612-56-8 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
174.102 |
Nombre IUPAC |
4-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1 |
Clave InChI |
WKOLLVMJNQIZCI-WBJZHHNVSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)O)O |
Sinónimos |
4-Hydroxy-3-methoxybenzoic Acid-13C6; 2-Methoxy-4-carboxyphenol-13C6; 3-Methoxy-4-hydroxybenzoic Acid-13C6; NSC 3987-13C6; NSC 674322-13C6; VA-13C6; m-Methoxy-p-hydroxybenzoic Acid-13C6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)







